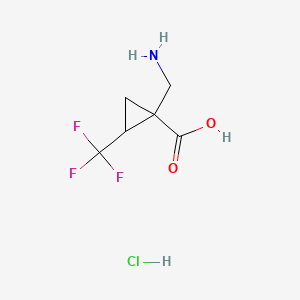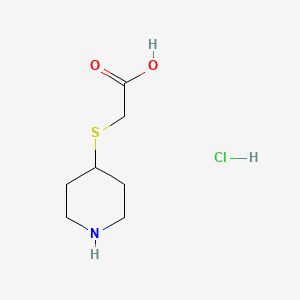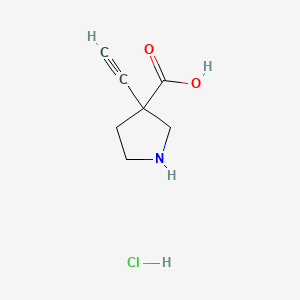
1-aminocyclopentane-1-carbothioamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminocyclopentane-1-carbothioamide hydrochloride (ACPC) is a small molecule that has a variety of uses in research and clinical applications. It is a cyclic amine that is commonly used as a chiral ligand in asymmetric synthesis and has been used as a building block in drug discovery. ACPC has also been used in the study of enzyme-catalyzed reactions and in the development of new pharmaceuticals.
Applications De Recherche Scientifique
1-aminocyclopentane-1-carbothioamide hydrochloride has been used in a variety of scientific research applications. It has been used as a chiral ligand in asymmetric synthesis, as a building block in drug discovery, and as a substrate in enzyme-catalyzed reactions. It has also been used in the study of enzyme kinetics and in the development of new pharmaceuticals. Additionally, this compound has been used in the study of the structure and function of proteins and other biological molecules.
Mécanisme D'action
1-aminocyclopentane-1-carbothioamide hydrochloride acts as a chiral ligand in asymmetric synthesis, which is a process in which two or more enantiomerically pure molecules are produced. This compound binds to the substrate molecule and assists in the formation of the desired product. It also acts as a catalyst in enzyme-catalyzed reactions, where it binds to the active site of the enzyme and facilitates the formation of the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, this compound has been shown to have antioxidant activity, which may be beneficial for the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-aminocyclopentane-1-carbothioamide hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is also relatively stable in aqueous solutions. Additionally, this compound can be used in a variety of applications, including asymmetric synthesis and enzyme-catalyzed reactions. However, there are some limitations to the use of this compound in laboratory experiments. It is not very soluble in organic solvents, which can limit its use in certain applications. Additionally, the use of this compound in certain applications may require the use of specialized equipment, such as a chiral column.
Orientations Futures
There are a number of potential future directions for the use of 1-aminocyclopentane-1-carbothioamide hydrochloride in scientific research and clinical applications. One potential direction is the use of this compound as a chiral ligand in asymmetric synthesis, which could be used to develop new pharmaceuticals. Additionally, this compound could be further studied for its potential biochemical and physiological effects, which could lead to the development of new treatments for various diseases. This compound could also be used in the study of enzyme kinetics and in the development of new biocatalysts. Finally, this compound could be used in the development of new materials, such as sensors and catalysts.
Méthodes De Synthèse
1-aminocyclopentane-1-carbothioamide hydrochloride can be synthesized from the reaction of cyclopentanone and thiourea in the presence of hydrochloric acid. The reaction is typically carried out in an aqueous solution at a temperature of 40°C for 10 minutes. The product is then extracted with an organic solvent such as ethyl acetate and the crude product is purified by recrystallization.
Propriétés
IUPAC Name |
1-aminocyclopentane-1-carbothioamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S.ClH/c7-5(9)6(8)3-1-2-4-6;/h1-4,8H2,(H2,7,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEUBNUWNYBSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=S)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine hydrochloride](/img/structure/B6609317.png)
![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)

![(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride](/img/structure/B6609330.png)



amino}-1,3-thiazole-4-carboxylate](/img/structure/B6609371.png)
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)
![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbaldehyde](/img/structure/B6609385.png)
![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)

![{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride](/img/structure/B6609412.png)
